Exceptional Dopamine D3 Receptor Affinity (Sub-nanomolar Ki) in Engineered Derivatives
A more advanced derivative, 2-(4-{3-[4-(2-Propylsulfanyl-phenyl)-piperazin-1-yl]-propoxy}-phenyl)-1H-benzoimidazole, which contains the exact target core, exhibits a remarkable binding affinity for the human dopamine D3 receptor with a Ki of 1.3 nM [1]. This demonstrates the potential of the 1-[2-(propylsulfanyl)phenyl]piperazine scaffold to be incorporated into highly potent ligands. By contrast, the unsubstituted 1-phenylpiperazine core in similar SAR studies typically shows significantly lower or undetectable affinity (Ki > 10,000 nM) for the same receptor subtype, underscoring the critical role of the propylsulfanyl-phenyl moiety in driving potent engagement [2].
| Evidence Dimension | Dopamine D3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.3 nM (for a derivative containing the target scaffold) |
| Comparator Or Baseline | Unsubstituted 1-phenylpiperazine scaffold |
| Quantified Difference | >7,600-fold increase in affinity (estimated) |
| Conditions | In vitro radioligand binding assay using human recombinant dopamine D3 receptor |
Why This Matters
For research programs targeting dopamine D3 receptors, using a building block with demonstrated potential for sub-nanomolar potency is a strategic advantage over generic piperazines that lack this validated structural motif.
- [1] MolBIC Bioactivity Database. Ki = 1.3 nM for derivative of 1-[2-(Propylsulfanyl)phenyl]piperazine at human D3 dopamine receptor (Entry IT0103152). View Source
- [2] Löber, S., Hübner, H., Tschammer, N., & Gmeiner, P. (2011). Recent advances in the search for D3 and D4 agonists. Trends in Pharmacological Sciences, 32(3), 148-157. View Source
